methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 2-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-17-23-24-19-20(28)25(15-10-6-7-11-16(15)26(17)19)12-18(27)22-14-9-5-4-8-13(14)21(29)30-2/h4-11H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPEJYAMRUSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a quinoxaline nucleus and a triazole moiety, which are known for their roles in various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
- Mechanism of Action : The triazole ring in this compound is hypothesized to inhibit fungal cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
- Case Studies : In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds with a similar structure demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against C. albicans .
Anticancer Activity
- Mechanism of Action : The quinoxaline derivative has been associated with the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of the Bcl-2 family proteins .
- Research Findings : A study on quinoxaline derivatives indicated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. For example, methyl 2-(3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido) derivatives exhibited promising anticancer properties .
Pharmacological Profile
Structure-Activity Relationship (SAR)
The biological activity of methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate can be influenced by various structural modifications:
Vergleich Mit ähnlichen Verbindungen
Triazoloquinazoline Derivatives
Example : 1-Substituted-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolines (e.g., compounds 8a–9c in ).
Key Differences :
Chlorobenzyl-Triazoloquinoxaline Derivatives
Example: N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide ().
Key Differences :
Quinazolinone-Azo/Triazole Hybrids
Examples : Azo compounds (5–9 ) and 1,2,3-triazoles (11–12 ) from quinazolin-4(3H)-one (–3).
Key Differences :
- The triazoloquinoxaline core offers greater planar rigidity than azo-linked quinazolinones, favoring intercalation in biological targets .
- Azo/triazole hybrids prioritize antimicrobial over CNS-related activities due to polar functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
